N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Biological Activity
N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 898460-03-2) is a complex organic compound that exhibits significant biological activity. Its unique structural features, including a tetrahydrocyclopenta[d]pyrimidine core and thioether linkage, contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of the compound is C22H28N4O3S, with a molecular weight of approximately 428.5 g/mol. The structure includes various functional groups that enhance its interaction with biological targets.
Property | Value |
---|---|
CAS Number | 898460-03-2 |
Molecular Formula | C22H28N4O3S |
Molecular Weight | 428.5 g/mol |
The biological activity of this compound has been linked to its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission and has implications for conditions such as Alzheimer's disease.
AChE Inhibition Studies
Recent studies have demonstrated that related compounds exhibit potent AChE inhibitory activity. For instance, a compound with a similar structure showed an IC50 value of 15.3 nM, indicating strong AChE inhibition compared to standard drugs like donepezil (IC50 = 15.68 nM) .
Biological Activity and Pharmacological Applications
The compound's potential applications are broad, particularly in neuropharmacology. Its structural characteristics suggest it may also possess antioxidant properties and could be beneficial in treating neurodegenerative diseases.
Case Studies
- In Vivo Studies : In animal models, compounds with similar structures have demonstrated memory improvement in STZ-induced dementia models through behavioral tests like the Morris Water Maze .
- Molecular Docking Studies : Computational analyses indicate that the compound binds effectively to AChE, suggesting favorable interactions with key amino acids involved in enzyme activity. The binding energies observed in docking studies support its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
The following table summarizes the AChE inhibitory activities of several compounds structurally related to this compound:
Compound Name | AChE Inhibitory Activity (IC50, nM) |
---|---|
PS-10 | 15.3 |
Donepezil | 15.68 |
PS1 | 36.47 |
PS2 | 52.51 |
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-15(27)16-8-10-17(11-9-16)23-20(28)14-30-21-18-6-4-7-19(18)26(22(29)24-21)13-5-12-25(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQBFXKVXLXKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.